1-cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine
Description
Properties
IUPAC Name |
cyclopentyl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(11-4-1-2-5-11)15-8-13(9-15)20(17,18)10-12-6-3-7-19-12/h3,6-7,11,13H,1-2,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDAESYQMYTHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the furan-2-ylmethyl sulfonyl azetidinone intermediate, which is then coupled with a cyclopentyl group under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The azetidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the sulfonyl group can produce a sulfide derivative.
Scientific Research Applications
Medicinal Chemistry Applications
1-Cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets effectively.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. A study demonstrated that derivatives of azetidine compounds can inhibit tumor growth by interfering with specific cellular pathways. The mechanism of action often involves the modulation of apoptosis and cell cycle regulation, making it a candidate for further investigation in cancer therapy .
Anti-inflammatory Properties
The compound has also shown promise in treating inflammatory conditions. It is hypothesized to act on pathways involved in cytokine production and immune response modulation. Case studies focusing on similar compounds have reported significant reductions in inflammatory markers in animal models, suggesting that this compound could have similar effects .
Biological Research Applications
Beyond medicinal uses, the compound's unique structure allows for exploration in various biological research fields.
Enzyme Inhibition Studies
The compound has been tested as a potential inhibitor of specific enzymes involved in metabolic processes. For instance, its effect on histone deacetylases (HDACs) has been documented, indicating its role in epigenetic regulation and potential implications in treating diseases such as cancer and neurodegenerative disorders .
Case Study Example
A notable case study examined the impact of azetidine derivatives on HDAC activity. Researchers found that modifications to the azetidine ring significantly influenced enzyme inhibition, leading to enhanced anti-cancer activity in vitro. This suggests that further structural optimization of this compound could yield more potent derivatives .
Data Tables
Mechanism of Action
The mechanism of action of 1-cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Azetidine Derivatives
To contextualize its properties, this compound is compared to structurally related azetidine derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activity.
Table 1: Key Structural and Inferred Properties of Comparable Azetidine Derivatives
Key Comparisons
Substituent Effects on Lipophilicity and Solubility
- The cyclopentanecarbonyl group in the target compound contributes to higher lipophilicity (logP ~3.2) compared to the cyclopropylsulfonyl group in the triazine derivative (logP ~1.8) . This may enhance membrane permeability but reduce aqueous solubility.
- The furan-methanesulfonyl group balances lipophilicity with polar interactions, contrasting with the trihydroxytriazin group in the JAK inhibitor analog, which prioritizes solubility and hydrogen-bonding capacity .
Synthetic Complexity
- The target compound’s synthesis likely involves multi-step functionalization of the azetidine ring, similar to the referenced JAK inhibitor derivative, which uses protective groups like triethylsilyl ethers and reagents such as chlorotriethylsilane . However, the furan-sulfonyl group may require specialized sulfonation conditions compared to triazine coupling.
This contrasts with the trihydroxytriazin group, which could act as a phosphate mimic in JAK inhibition . Compared to the benzoyl-phenylsulfonyl analog, the target compound’s cyclopentane ring may reduce off-target effects by avoiding aromatic promiscuity.
Biological Activity
1-Cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentanecarbonyl group and a furan ring attached to a methanesulfonyl moiety, which contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 287.33 g/mol.
Mechanisms of Biological Activity
This compound exhibits various biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play critical roles in cellular signaling pathways, potentially affecting cancer cell proliferation.
- Modulation of Receptor Activity : It may interact with various receptors, influencing pathways related to inflammation and apoptosis.
Pharmacological Properties
The pharmacological profile includes:
| Property | Description |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under physiological conditions |
| Bioavailability | Moderate, with potential for optimization |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Anticancer Activity : Research indicates that derivatives with similar structures exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. For instance, a study on azetidine derivatives demonstrated their ability to inhibit tumor growth in xenograft models .
- Anti-inflammatory Effects : Compounds featuring furan and sulfonamide groups have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. A related study reported that such compounds effectively reduced inflammation markers in animal models .
- Neuroprotective Properties : Some derivatives have been studied for neuroprotective effects, suggesting that they could mitigate neuronal damage in conditions like Alzheimer's disease. This is attributed to their ability to cross the blood-brain barrier and modulate neuroinflammatory responses .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine, and what challenges arise during purification?
- Methodological Answer : Synthesis typically involves multi-step procedures:
- Step 1 : Formation of the azetidine core via cyclization reactions (e.g., nucleophilic substitution or cycloaddition) .
- Step 2 : Sulfonylation of the azetidine nitrogen using [(furan-2-yl)methanesulfonyl] chloride under basic conditions (e.g., triethylamine) .
- Step 3 : Acylation with cyclopentanecarbonyl chloride to introduce the carbonyl group .
- Purification Challenges : High-performance liquid chromatography (HPLC) or column chromatography is required due to polar byproducts. Reaction intermediates may require recrystallization for stereochemical purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the azetidine ring and sulfonyl/carbonyl substituents .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the azetidine ring conformation .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) functional groups .
Q. How do structural features (e.g., furan, sulfonyl, azetidine) influence reactivity in downstream modifications?
- Methodological Answer :
- Furan Ring : Electron-rich aromatic system participates in electrophilic substitutions but is sensitive to oxidative degradation .
- Sulfonyl Group : Electron-withdrawing nature activates the azetidine nitrogen for nucleophilic displacement or cross-coupling reactions .
- Azetidine Ring : Ring strain enhances reactivity in ring-opening reactions, but steric hindrance from substituents may limit accessibility .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfonylation step while minimizing side products?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity (e.g., DCM vs. THF), and stoichiometry of sulfonyl chloride .
- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity .
- In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation to abort reactions before side-product accumulation .
Q. What computational strategies predict the bioactivity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina to identify potential interactions with the sulfonyl and furan moieties .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with in vitro activity data from analogous azetidine derivatives .
- MD Simulations : Assess conformational stability of the azetidine ring in biological environments .
Q. How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify variability sources .
- Structural Analogues : Synthesize and test derivatives with incremental modifications (e.g., replacing furan with thiophene) to isolate functional group contributions .
- Dose-Response Validation : Repeat assays using standardized protocols (e.g., IC₅₀ determination) to confirm activity thresholds .
Q. What advanced analytical methods address challenges in quantifying stereoisomers or impurities?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using cellulose-based columns and polar mobile phases .
- Dynamic NMR : Detects rotational barriers in the azetidine ring that may indicate isomerization .
- ICP-MS : Traces metal catalysts (e.g., Pd, Cu) from coupling reactions to ensure purity thresholds for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
